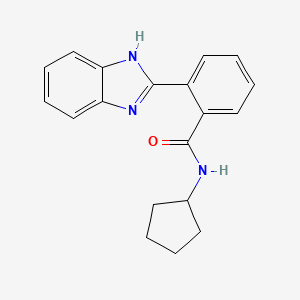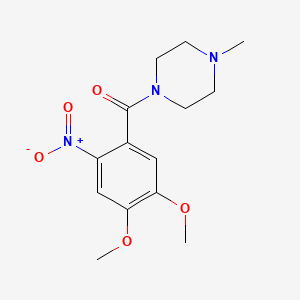![molecular formula C11H11N3O4S B5569771 2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)
2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The specific structure and substituents of 2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole make it a compound of interest in various chemical and pharmaceutical research areas.
Synthesis Analysis
Synthesis of related compounds has been achieved through methods such as nitro-reductive cyclization and condensation reactions. For instance, similar compounds have been synthesized using sodium dithionite as a reductive cyclizing agent in dimethyl sulphoxide medium (Kumar et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of imidazole derivatives often involves techniques like X-ray diffraction, NMR spectroscopy, and crystallography. For example, studies on related molecules have revealed crystalline structures and detailed molecular interactions through hydrogen bonding and π-π stacking interactions (Alliouche et al., 2014).
Chemical Reactions and Properties
Chemical reactions of imidazole derivatives can include interactions with metals, as well as nucleophilic and electrophilic reactions. Research on similar compounds has shown interactions with nickel centres and various electrophiles (Rozentsveig et al., 2013).
Physical Properties Analysis
Physical properties of such compounds can be studied through spectroscopy and thermogravimetric analysis. Studies on similar molecules have employed techniques like FT-IR, NMR, UV-Vis, and mass spectrometry to understand their physical characteristics (Sathyanarayana & Poojary, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be assessed through methods like DFT simulations and NLO analysis. For instance, the stability and charge delocalization of similar compounds have been analyzed using NBO analysis and molecular docking (Manjusha et al., 2020).
Applications De Recherche Scientifique
Molecular Modification for Enhanced Properties
Researchers have explored the incorporation of functional groups like the dansyl group into peptides and proteins, affecting the imidazole moiety of histidine and the phenolic ring of tyrosine. This modification is crucial for studying protein and peptide structures and functions (Buchta & Fridkin, 1985).
Synthesis and Complex Formation
The synthesis of complexes involving nitroimidazole derivatives, such as the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leads to the formation of compounds with potential applications in coordination chemistry and material science (Bermejo et al., 2000).
Electrochemical Behavior
The electrochemical behavior of tinidazole, a compound similar to 2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole, has been studied, revealing its irreversible cathodic waves and suggesting mechanisms for its reactions in various pH conditions. This research is essential for understanding the electrochemical properties of nitroimidazole derivatives (Fonseca et al., 1993).
Applications in Fuel Cells
A study on poly(arylene ether sulfone) containing bulky imidazole groups for use in alkaline anion exchange membranes (AEMs) for fuel cells highlighted the importance of modifying imidazole derivatives to enhance the stability and efficiency of AEMs (Yang et al., 2014).
Genetic Resistance Studies
Research on the genetics of 5-Nitroimidazole resistance in Bacteroides provides insights into the mechanisms of action and resistance of nitroimidazole compounds, with implications for clinical therapy and antibiotic resistance (Reysset et al., 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
2-ethyl-1-(2-nitrophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-2-11-12-7-8-13(11)19(17,18)10-6-4-3-5-9(10)14(15)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFRYLXSBBBCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)
![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)


![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)
![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)